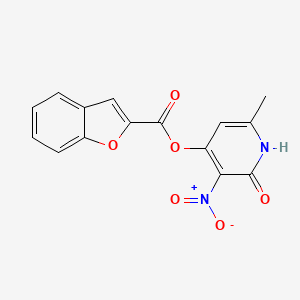

![molecular formula C22H23N5O B2839648 3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2034469-61-7](/img/structure/B2839648.png)

3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

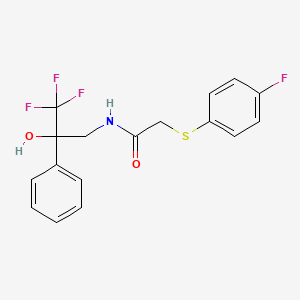

The compound is a complex organic molecule that contains a pyrrole ring, a phenyl ring, a piperazine ring, and a pyridazine ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyridazine is a heterocyclic compound with the formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms.

Chemical Reactions Analysis

Again, without specific information on this compound, it’s challenging to provide an analysis of its chemical reactions .Applications De Recherche Scientifique

Complexes with Nitrogen Containing Ligands

Research on compounds related to (4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone includes studies on the adducts of similar nitrogen-containing ligands. For instance, triorganotin(IV) halides have been synthesized with adducts of piperazine, which is structurally related to the compound . These adducts exhibit a nonionic character in certain solvents and are suggested to have a trigonal bipyramidal geometry in some cases (Siddiqi et al., 1982).

Metabolism and Pharmacokinetics Studies

Another relevant area of research includes the study of the metabolism, excretion, and pharmacokinetics of structurally related compounds. For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a similar structure was examined in rats, dogs, and humans. This study provides insights into the metabolic pathways and elimination processes of similar compounds (Sharma et al., 2012).

Analgesic Effect Studies

Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, which bear similarity to the compound , has shown that these derivatives can act as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and demonstrate an analgesic effect in certain models (Tsuno et al., 2017).

Anticancer and Antituberculosis Studies

Studies on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives, which are structurally related, have shown significant anticancer and antituberculosis activities. This highlights the potential therapeutic applications of similar compounds in treating diseases like cancer and tuberculosis (Mallikarjuna et al., 2014).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of novel derivatives combining scaffolds like pyrrolidine-2-one and piperazine, which are relevant to the structure of the compound . These studies provide insights into the structural properties and potential applications of such compounds (Ghandi et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c28-22(18-5-7-19(8-6-18)25-11-1-2-12-25)27-15-13-26(14-16-27)21-10-9-20(23-24-21)17-3-4-17/h1-2,5-12,17H,3-4,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBAGUADEPICKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2839570.png)

![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2839583.png)

![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2839587.png)